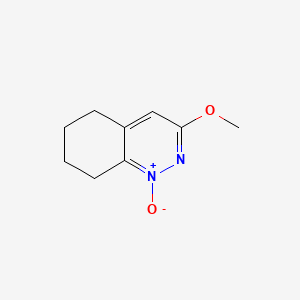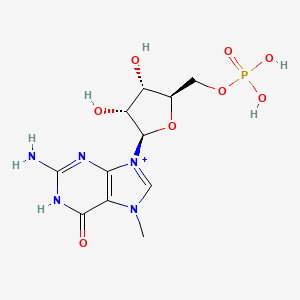
7-Methylguanosine 5'-phosphate
Descripción general
Descripción
Synthesis Analysis
7-Methylguanosine 5′-diphosphate (m7GDP) is derived when the human decapping Dcp2 enzyme cleaves the cap of the deadenylated mRNAs during the 5′–3′ mRNA decay pathway . m7GDP is used in the synthesis of mRNA cap analogues .Molecular Structure Analysis
The molecular formula of 7-Methylguanosine 5’-phosphate is C11H17N5O8P . It has an average mass of 378.255 Da and a monoisotopic mass of 378.080933 Da .Chemical Reactions Analysis
7-Methylguanosine 5′-diphosphate (m7GDP) may be used to study the structure, functions, and metabolism of mRNA 5′-cap structures . The method is limited to one-step and two-step association kinetics .Aplicaciones Científicas De Investigación
Inhibition of Ribosome Transition : m7G5′p inhibits the transition from a 40S ribosome-Met-tRNAiMet complex to an 80S ribosome-Met-tRNAiMet complex, indicating its role in modulating mRNA-dependent protein synthesis steps (Roman et al., 1976).
Interference with mRNA Recognition : It also inhibits protein synthesis in a reticulocyte cell-free system by disrupting the recognition of mRNA by initiation factor IF-M3, demonstrating its impact on the early stages of mRNA translation (Shafritz et al., 1976).
Chemical and Biological Implications of Modified Analogs : Research into modified analogs of m7GMP has shed light on the structural requirements for the interaction of these compounds with cap binding proteins, enhancing our understanding of mRNA cap recognition mechanisms (Darżynkiewicz et al., 1987).
Role in mRNA Cap Recognition : Studies have also focused on the interaction of m7GMP with amino acids like L-phenylalanine, which helps understand the selective recognition of nucleic acid bases by aromatic amino acids (Ishida et al., 1988).
Effect on Noncapped mRNA Translation : m7G5′p can inhibit the translation of noncapped RNAs, suggesting its role in a broader range of mRNA translation processes beyond those involving capped mRNAs (Seal et al., 1978).
Influence on Reticulocyte mRNA Translation : Its effect on translation of reticulocyte mRNA highlights the difference in sensitivity of various mRNA types to m7G5′p, providing insights into the complexity of mRNA translation regulation (Wu et al., 1977).
Regulation of mRNA Cap Methylation : m7G5′p's role extends to cap methylation, crucial for efficient gene expression and viability in eukaryotic cells, impacting various stages of mRNA processing and translation (Cowling, 2009).
Identification in mRNA Decay Products : m7GMP, a derivative of m7G5′p, has been identified as a product in mRNA decay, underlining the significance of understanding its metabolism and elimination to prevent its incorporation into nucleic acids (Buschmann et al., 2012).
Inhibitory Role in Protein Synthesis : The compound's role as an inhibitor in protein synthesis, particularly in the context of mRNA cap analogs, has been extensively studied to understand its interaction with translation initiation factors (Fresno & Vazquez, 1980).
Mecanismo De Acción
7-Methylguanosine 5′-triphosphate (m7GTP) inhibits in vitro protein synthesis by binding to translation initiation complexes . m7GTP is useful to study the structures and mechanisms of eukaryotic cellular mRNA caps in the context of mRNA involvement in protein synthesis .
It is a powder that is soluble in water: 50 mg/mL, clear to very slightly hazy, colorless to very faintly yellow . It should be stored at −20°C .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/p+1/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKQNZVJJXPUQA-KQYNXXCUSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O8P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80906399 | |
| Record name | 6-Hydroxy-2-imino-7-methyl-9-(5-O-phosphonopentofuranosyl)-3,9-dihydro-2H-purin-7-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Methylguanosine 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059612 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7-Methylguanosine 5'-phosphate | |
CAS RN |
10162-58-0, 47442-17-1 | |
| Record name | 6-Hydroxy-2-imino-7-methyl-9-(5-O-phosphonopentofuranosyl)-3,9-dihydro-2H-purin-7-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methyl-5′-guanylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5SL28EU5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




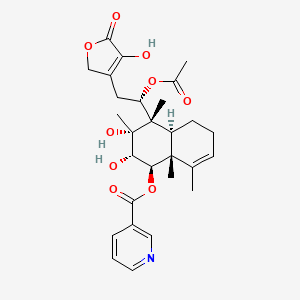
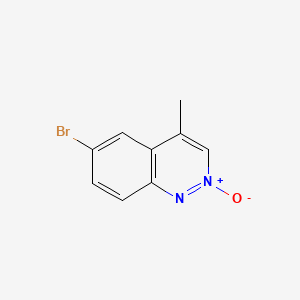
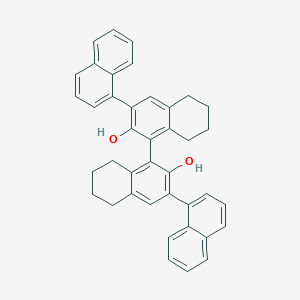
![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1179326.png)
